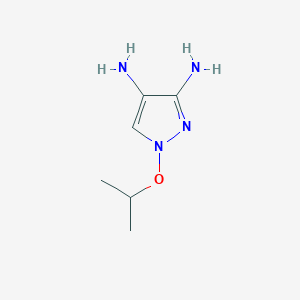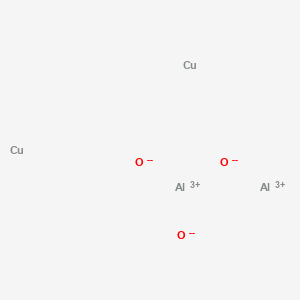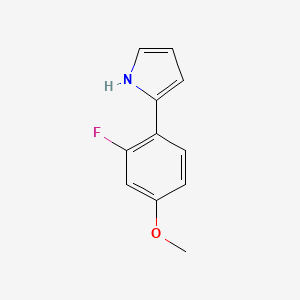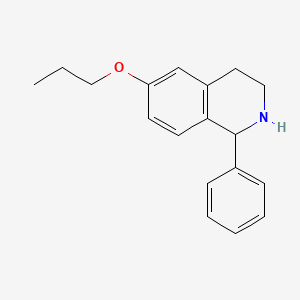
1-Phenyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and organic compounds .
Méthodes De Préparation
The synthesis of 1-Phenyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the reaction of benzoyl chloride or benzoic acid with phenethylamine in the presence of an alkali metal hydroxide to form N-(2-phenethyl)benzamide. This intermediate is then cyclized using phosphorus pentoxide and phosphorus trichloride in a benzene solvent to yield 1-phenyl-3,4-dihydroisoquinoline. Finally, the product is obtained by reacting this intermediate with a first alcohol solvent and hydroboron .
Analyse Des Réactions Chimiques
1-Phenyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Applications De Recherche Scientifique
1-Phenyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Medicine: It is explored for its potential therapeutic effects in treating neurodegenerative diseases.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 1-Phenyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors in the brain, potentially leading to neurotoxic effects similar to those observed with MPTP . The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
1-Phenyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives such as:
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Known for its neurotoxic effects and potential use in studying Parkinsonism.
2-Phenyl-1,2,3,4-tetrahydroisoquinoline: Used as an intermediate in organic synthesis and pharmaceutical production.
6-Methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters: Known for its antimicrobial and anticancer properties.
This compound stands out due to its unique propoxy group, which may confer distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C18H21NO |
|---|---|
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
1-phenyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C18H21NO/c1-2-12-20-16-8-9-17-15(13-16)10-11-19-18(17)14-6-4-3-5-7-14/h3-9,13,18-19H,2,10-12H2,1H3 |
Clé InChI |
LWJNTCXHUMUQJG-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC2=C(C=C1)C(NCC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


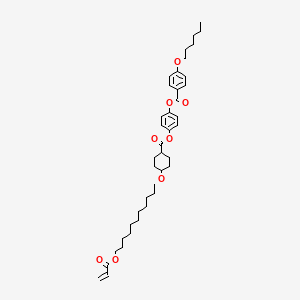
![6-Ethoxy-6H-furo[2,3-b]pyrrole-4,5-diamine](/img/structure/B12857019.png)
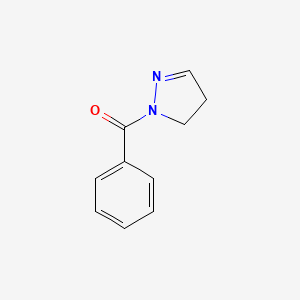

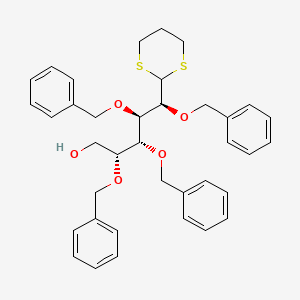
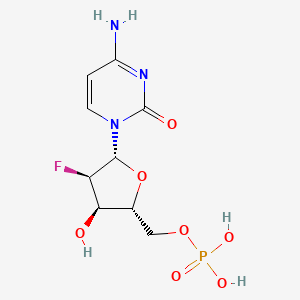

![2-(Bromomethyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12857059.png)


